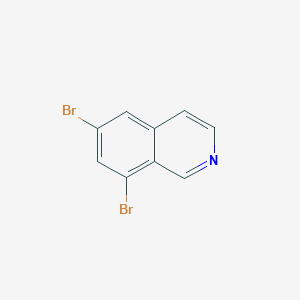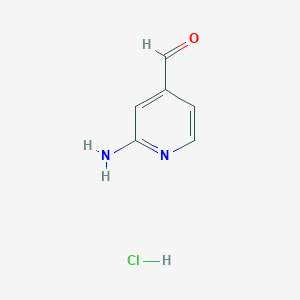
Methyl 3,5-dibromo-2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dibromo-2-chlorobenzoate is an organic compound with the molecular formula C8H5Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, a chlorine atom at the 2 position, and a methyl ester group at the carboxyl position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dibromo-2-chlorobenzoate typically involves the bromination of methyl 2-chlorobenzoate. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction parameters. The use of automated systems for reagent addition and temperature control helps in achieving high efficiency and reproducibility.
化学反応の分析
Types of Reactions: Methyl 3,5-dibromo-2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form methyl 3,5-dibromo-2-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted derivatives like methyl 3,5-diamino-2-chlorobenzoate.
Reduction: Methyl 3,5-dibromo-2-chlorobenzyl alcohol.
Oxidation: 3,5-dibromo-2-chlorobenzoic acid.
科学的研究の応用
Methyl 3,5-dibromo-2-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 3,5-dibromo-2-chlorobenzoate depends on its application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their function.
類似化合物との比較
Methyl 3,5-dibromo-2-chlorobenzoate can be compared with other halogenated benzoates, such as:
Methyl 3,5-dibromo-4-chlorobenzoate: Similar structure but with a different substitution pattern, leading to distinct chemical properties and reactivity.
Methyl 2,4,6-tribromobenzoate: Contains three bromine atoms, which may result in different steric and electronic effects.
Methyl 3,5-dichloro-2-bromobenzoate: Another halogenated derivative with varied reactivity due to the presence of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for targeted applications in research and industry.
特性
分子式 |
C8H5Br2ClO2 |
|---|---|
分子量 |
328.38 g/mol |
IUPAC名 |
methyl 3,5-dibromo-2-chlorobenzoate |
InChI |
InChI=1S/C8H5Br2ClO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
InChIキー |
IEFLXDSBEPOEKY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)





![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)


![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)

